molecular formula C13H14FN3O B5431969 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B5431969
M. Wt: 247.27 g/mol
InChI Key: WDWUEILVKWCHLN-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry. EFMC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting the activity of various enzymes and receptors. This compound has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to activate caspases, which are enzymes that play a crucial role in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.

Future Directions

There are several future directions for research on 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research could be to study its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be conducted to study its potential use as an antitumor agent in humans. Another area of research could be to study its mechanism of action in more detail to better understand how it exerts its biological activities. Finally, research could be conducted to develop more effective and efficient synthesis methods for this compound.

Synthesis Methods

1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-2-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-ethyl-3-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This acid is then converted into its corresponding acid chloride and reacted with ammonia to form this compound.

Scientific Research Applications

1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has shown potential in various fields of scientific research. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-10(14)8-9(11)2/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWUEILVKWCHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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